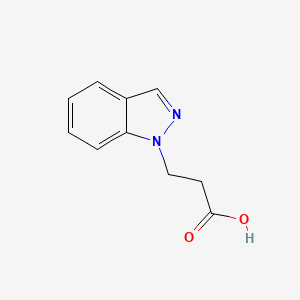

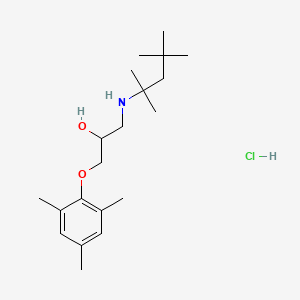

ethyl (S)-4-azido-3-hydroxybutyrate

概要

説明

Ethyl (S)-4-azido-3-hydroxybutyrate is an organic compound that contains functional groups such as an ester, azide, and a hydroxyl group. The “ethyl” part refers to an ethyl group (-CH2CH3), “azido” refers to an azide group (-N3), and “hydroxybutyrate” suggests the presence of a four-carbon chain with a hydroxyl group (-OH) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azide group is known for its participation in click reactions, the ester group can undergo hydrolysis, and the hydroxyl group can take part in various substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on its molecular structure. For example, the presence of polar functional groups like azide and hydroxyl might increase its solubility in polar solvents .科学的研究の応用

Stereoselective Synthesis :

- Ethyl (R)-4-chloro-3-hydroxybutyrate, a compound related to ethyl (S)-4-azido-3-hydroxybutyrate, has been used in the stereoselective synthesis of optical isomers. This process involves enzymatic reactions and asymmetric hydrogenation, highlighting the compound's role as a versatile intermediate in fine chemistry (Kluson et al., 2019).

Microbial Synthesis and Biocatalysis :

- Ethyl (S)-4-chloro-3-hydroxybutyrate has been used as an intermediate in synthesizing Atorvastatin. A strain of Rhodococcus erythropolis demonstrated the ability to convert related compounds into ethyl (S)-4-chloro-3-hydroxybutyrate, showcasing its potential in microbial biocatalysis (Park et al., 2008).

Production by Microbial Reduction :

- The production of (S)-ethyl 3-hydroxybutyrate from ethyl acetoacetate has been achieved using bakers' yeast and the fungus Geotrichum candidum, indicating the compound's relevance in microbial reduction processes (Wipf et al., 1983).

Synthesis of Chiral Compounds :

- Ethyl 4-chloro-(S)-3-hydroxybutyrate, a related compound, has been utilized in the synthesis of chiral (S)-3-hydroxytetrahydrofuran. This demonstrates the compound's utility in creating chiral structures, essential in pharmaceutical and fine chemical industries (Ding, 2008).

Enantioselective Synthesis :

- The enantiomers of ethyl 3-hydroxybutyrate, similar to ethyl (S)-4-azido-3-hydroxybutyrate, are significant in synthesizing various chiral drugs. Research has shown the potential of using esterases as biocatalysts for producing optically pure forms of these compounds (Wang et al., 2018).

Novel Microbial Dechlorination Process :

- A novel procedure for generating optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells has been developed. This process involves kinetic dehalogenation and microbial resolution, indicating the compound's versatility in biotechnological applications (Suzuki et al., 1996).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl (3S)-4-azido-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYETVPZNVYFE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (S)-4-azido-3-hydroxybutyrate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

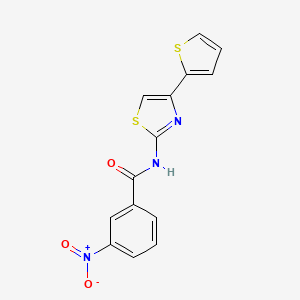

![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)

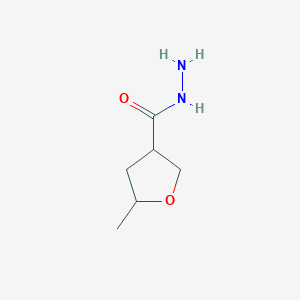

![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)

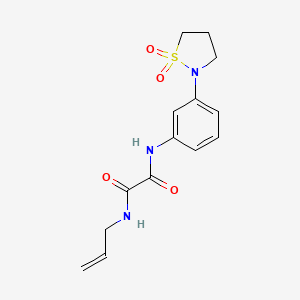

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)